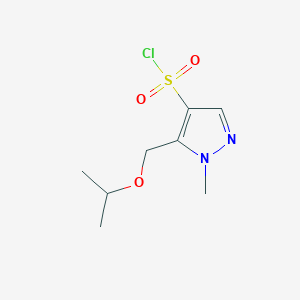![molecular formula C8H9N5O2 B2494334 N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-18-2](/img/structure/B2494334.png)
N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide often involves heterocyclization reactions and cyclocondensation processes. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine are synthesized through heterocyclization of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles. The synthesis can also involve treating specific precursors with reagents like hydroxylamine or hydrazine to yield tetrahydro- or triazolo-substituted compounds, highlighting the versatility and complexity of methods used to construct such heterocyclic frameworks (Velihina et al., 2023; Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds like this compound is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods reveal the presence of various functional groups and heterocyclic systems, providing insights into the molecule's geometric and electronic structure. Structural determination is crucial for understanding the compound's reactivity and potential interactions in chemical reactions (Thottempudi et al., 2014).
Chemical Reactions and Properties
Compounds within this class can participate in a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and cycloaddition. These reactions are pivotal for modifying the core structure or introducing new functional groups, thereby altering the compound's chemical properties. For instance, cyclocondensation with hydroxylamine or hydrazine leads to new heterocyclic systems, demonstrating the compound's versatility in chemical synthesis (Desenko et al., 1998).
科学的研究の応用
Synthesis and Biological Activity Prediction
- Danylchenko et al. (2016) focused on synthesizing a series of compounds including the N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide and predicting their biological activities. Using computer modeling, they identified potential antineurotic activities in these compounds, suggesting their use in treating male reproductive and erectile dysfunctions. The study also classified these compounds as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Reactions with Heterocyclic Amidines
- Elmaati (2002) explored the reactions of heterocyclic amidines to synthesize novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other derivatives containing the antipyrine moiety. This research provides insights into the synthetic pathways and potential applications of these compounds in various fields (Elmaati, 2002).
Synthesis and Anticancer Activities
- Riyadh et al. (2013) described the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. Some of these synthesized compounds exhibited anticancer and antimicrobial activities, highlighting their potential therapeutic applications (Riyadh, Kheder, & Asiry, 2013).
Molecular Docking Studies
- Patil et al. (2021) synthesized a series of new piperazine and triazolo-pyrazine derivatives, including compounds similar to this compound. Their study included molecular docking studies and in vitro antimicrobial evaluation, which can be insightful for understanding the potential applications of these compounds in medicinal chemistry (Patil et al., 2021).
作用機序
The mode of action of these compounds often involves interaction with various biological targets, leading to changes in cellular processes and pathways. The specific targets and mode of action can vary greatly depending on the exact structure and functional groups of the compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability and efficacy of these compounds. Specific adme properties would depend on the exact structure of the compound, and without specific studies on this compound, it’s difficult to provide accurate information .
The action environment, including factors like pH, temperature, and presence of other molecules, can also influence the compound’s action, efficacy, and stability. Again, specific details would depend on the exact nature of the compound .
将来の方向性
The future directions for the study of “N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” could involve further exploration of its biological activities and potential applications in pharmaceutical and agrochemical industries . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
特性
IUPAC Name |
N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-13-6(8(15)10-4)5(11-12-13)7(14)9-2/h3H,1-2H3,(H,9,14)(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNNGJCJFDNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

